trans-Deltamethrin)

Description

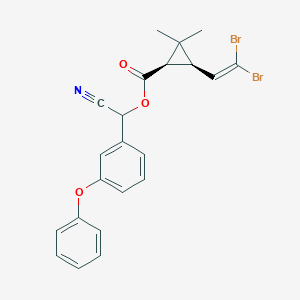

trans-Deltamethrin is a stereoisomer of deltamethrin, a synthetic pyrethroid insecticide widely used in agriculture and public health. Its chemical structure includes a cyclopropane ring, dibromovinyl substituents, and a cyano-phenoxybenzyl group, with the trans configuration distinguishing it from cis-deltamethrin and alpha-R-deltamethrin isomers . While deltamethrin’s toxicological reference values (ADI: 0.01 mg/kg bw/day; ARfD: 0.01 mg/kg bw) are established, data on its isomers—particularly trans-deltamethrin—remain incomplete, raising regulatory uncertainties .

Structure

3D Structure

Properties

IUPAC Name |

[cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18?,20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZREIFADZCYQD-DXCJPMOASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@H]1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Br2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64363-96-8 | |

| Record name | trans-Deltamethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064363968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Optimization of Reaction Conditions

Key parameters influencing stereochemical purity include temperature, solvent polarity, and catalyst loading. Studies indicate that maintaining the reaction at 0–5°C in anhydrous dichloromethane minimizes epimerization at the α-carbon. Excess alcohol (1.2–1.5 equivalents) ensures complete conversion of the acid precursor, while molecular sieves absorb residual water to prevent hydrolysis.

Table 1: Typical Esterification Conditions for trans-Deltamethrin Synthesis

Debromination of Tralomethrin

An alternative route involves the debromination of tralomethrin (a brominated precursor), which eliminates Br₂ to yield deltamethrin. This method is industrially favored due to its scalability and reduced stereochemical complexity.

Mechanistic Insights and By-Product Analysis

Tralomethrin undergoes nucleophilic substitution in the presence of polar aprotic solvents (e.g., dimethylformamide) and catalytic potassium carbonate. The reaction proceeds via a bimolecular mechanism, with bromide ions acting as leaving groups. Gas chromatography–mass spectrometry (GC-MS) analyses of reaction mixtures reveal transient intermediates, including cis-deltamethrin and α-R-deltamethrin, which are removed during purification.

Table 2: Debromination Efficiency Under Varied Conditions

| Condition | Half-Life (Hours) | Deltamethrin Yield (%) | By-Products Identified |

|---|---|---|---|

| DMF, K₂CO₃, 25°C | 6.9 | 78 ± 3 | Br₂CA, 3-Phenoxybenzaldehyde |

| Acetonitrile, NaOH, 40°C | 4.2 | 65 ± 5 | Epimerized isomers |

Resolution of Racemic Mixtures via Recrystallization

Crude deltamethrin syntheses yield racemic mixtures requiring resolution to isolate the trans isomer. Selective recrystallization exploits differential solubility of stereoisomers in hydrocarbon-alcohol solvent systems.

Solvent Selection and Purity Enhancement

Hexane-isopropanol (4:1 v/v) achieves >90% recovery of trans-Deltamethrin with 98–99% stereochemical purity. Cooling crystallization at −20°C further enriches the trans isomer by precipitating undesired cis- and α-R-diastereomers. High-performance liquid chromatography (HPLC) coupled with chiral stationary phases validates enantiomeric excess, ensuring compliance with regulatory standards.

Table 3: Recrystallization Parameters and Outcomes

| Solvent System | Temperature (°C) | Purity (%) | Recovery (%) |

|---|---|---|---|

| Hexane:Isopropanol (4:1) | −20 | 98.5 | 92 |

| Ethyl Acetate:Heptane | 25 | 95.2 | 85 |

Analytical Validation of trans-Deltamethrin

Rigorous quality control ensures the absence of toxic by-products and stereochemical fidelity.

Chromatographic Techniques

-

GC-ECD (Electron Capture Detection) : Quantifies deltamethrin at sub-ppb levels in environmental matrices, with a limit of detection (LOD) of 0.01 µg/L.

-

HPLC-UV/DAD : Resolves trans-Deltamethrin from its cis-counterpart using C18 columns and acetonitrile-water mobile phases (70:30 v/v). Retention times for trans and cis isomers are 10.3 and 9.0 minutes, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR distinguishes trans-Deltamethrin by characteristic shifts at δ 1.70–1.50 ppm (cyclopropane methyl groups) and δ 6.80–6.50 ppm (dibromovinyl protons). Epimerization at the α-carbon induces coalescence of methyl resonances, detectable via ¹³C NMR.

Industrial-Scale Production and Environmental Considerations

Large-scale synthesis employs continuous-flow reactors to enhance debromination efficiency and reduce solvent waste. Regulatory agencies mandate <0.1% residual tralomethrin in final products, achievable via two-stage crystallization. Environmental fate studies confirm trans-Deltamethrin’s rapid photodegradation (half-life <48 hours in sunlight) and minimal bioaccumulation potential .

Chemical Reactions Analysis

Types of Reactions: trans-Deltamethrin undergoes various chemical reactions, including:

Oxidation: trans-Deltamethrin can be oxidized to form metabolites such as 3-phenoxybenzoic acid.

Reduction: Reduction reactions can lead to the formation of less toxic compounds.

Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products:

Oxidation: 3-phenoxybenzoic acid

Reduction: Various less toxic metabolites

Substitution: Different trans-Deltamethrin derivatives

Scientific Research Applications

trans-Deltamethrin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the degradation and environmental fate of pyrethroids.

Biology: Investigated for its effects on insect physiology and behavior.

Medicine: Studied for its potential use in controlling vector-borne diseases such as malaria and dengue fever.

Industry: Utilized in the development of insecticidal paints and coatings for long-lasting pest control

Mechanism of Action

trans-Deltamethrin exerts its effects by binding to voltage-gated sodium channels in the nerve cells of insects. This binding disrupts the normal function of the sodium channels, leading to prolonged depolarization of the nerve cell membrane. As a result, the insect experiences paralysis and eventually dies. The molecular targets include the sodium channels, and the pathways involved are related to the disruption of nerve signal transmission .

Comparison with Similar Compounds

Structural and Isomeric Differences

Deltamethrin has three primary isomers:

cis-Deltamethrin : The biologically active form, responsible for insecticidal efficacy.

trans-Deltamethrin : A less studied isomer with unresolved toxicity and environmental behavior.

alpha-R-Deltamethrin: Another isomer with undefined metabolic pathways in livestock .

Key Distinctions :

Toxicological Profiles

Critical Notes:

Environmental Fate and Residue Dynamics

Comparison with Other Pyrethroids :

Analytical and Regulatory Considerations

- Detection Methods : GC-ECD and GC-MSD methods separate trans-deltamethrin from other isomers (LOQ: 0.01 mg/kg) .

- Regulatory Status: MRLs for trans-deltamethrin are extrapolated from parent compound data, pending isomer-specific studies . EFSA mandates additional livestock feeding studies and isomer metabolism data for compliance with Regulation (EC) No 1107/2009 .

Biological Activity

trans-Deltamethrin is a synthetic pyrethroid insecticide widely used for its potent insecticidal properties. Its biological activity is primarily linked to its effects on the nervous system of target organisms. This article explores the biological activity of trans-deltamethrin, focusing on its neurotoxic effects, developmental impacts, and metabolic pathways, supported by case studies and research findings.

trans-Deltamethrin exerts its insecticidal effects by disrupting sodium channel function in the nervous systems of insects. It binds to voltage-gated sodium channels, prolonging their open state and leading to continuous neuronal firing, which ultimately results in paralysis and death of the insect. This mechanism is similar to that of other pyrethroids but is characterized by a higher potency and a longer duration of action.

Developmental Neurotoxicity

Research has demonstrated that developmental exposure to trans-deltamethrin can lead to persistent alterations in neurochemical systems. A study using zebrafish as a model organism found that exposure to low doses (0.25–0.50 μg/L) during early development resulted in increased locomotor activity and altered dopaminergic gene expression. Specifically, there was a significant decrease in D1 dopamine receptor transcripts and an increase in tyrosine hydroxylase levels at 72 hours post-fertilization (hpf) .

Table 1: Summary of Neurotoxic Effects in Zebrafish

| Exposure Condition | D1 Receptor Transcript Levels | Tyrosine Hydroxylase Levels | Locomotor Activity |

|---|---|---|---|

| Control | Normal | Normal | Baseline |

| Deltamethrin (0.25 μg/L) | Decreased | Increased | Increased |

| Deltamethrin (0.50 μg/L) | Further Decreased | Further Increased | Significantly Increased |

In rodent studies, developmental exposure to deltamethrin has been associated with increased impulsivity and working memory deficits in young mice, even at doses below the no observed adverse effect level (NOAEL) . The dopamine (DA) system's disruption during critical periods of development appears to be a key factor contributing to these behavioral changes.

Acute Neurotoxicity

Acute exposure to trans-deltamethrin has been shown to induce symptoms such as salivation, unsteadiness, convulsions, and altered posture in rats . The neurotoxic effects are dose-dependent, with significant motor activity reductions observed at calculated NOAELs around 1 mg/kg/day .

Metabolism and Residue Analysis

The metabolism of trans-deltamethrin has been extensively studied across various crop groups. Research indicates that following foliar application, deltamethrin primarily remains as the parent compound in residues, with metabolic pathways showing consistency across different crops such as apples, tomatoes, and maize .

Table 2: Metabolic Pathways of trans-Deltamethrin

| Crop Type | Main Residue Component | Percentage of Total Residue |

|---|---|---|

| Apples | Deltamethrin | Up to 77% |

| Tomatoes | Deltamethrin | Up to 75% |

| Maize | Deltamethrin | Up to 70% |

Case Studies

Several case studies have highlighted the adverse effects of trans-deltamethrin exposure:

- Zebrafish Model : A study demonstrated that larvae exposed to deltamethrin exhibited increased swim activity after transitioning into darkness, suggesting alterations in locomotor behavior due to dopaminergic dysfunction .

- Rodent Studies : In a chronic study involving rats, no significant carcinogenic effects were observed; however, thyroid adenomas were noted at higher doses . These findings underscore the potential long-term health implications associated with exposure.

- Developmental Neurotoxicity Testing : A recent evaluation assessed deltamethrin as a reference compound for developmental neurotoxicity testing protocols, indicating its relevance for regulatory assessments .

Q & A

Q. What validated analytical methods are recommended for quantifying trans-Deltamethrin residues in agricultural matrices?

Methodological Answer:

- Sample Preparation : Use cyclohexane or hexane for extraction, followed by gel permeation chromatography (GPC) and alumina column cleanup to isolate residues . For plant tissues (e.g., tomatoes, peaches), ultrasonic disruption with acetone and partitioning into dichloromethane improves recovery rates .

- Detection : Gas-liquid chromatography (GLC) with electron capture detection (ECD) is widely validated for trans-Deltamethrin, achieving limits of quantification (LOQ) as low as 0.02 mg/kg in cottonseed and 0.05 mg/kg in peaches .

- Validation Parameters : Ensure recovery rates fall within 73–115% for fortified samples, with precision (RSD) <15% .

Q. How should researchers design experiments to assess trans-Deltamethrin stability in environmental and storage conditions?

Methodological Answer:

- Stability Testing : Conduct freezer storage studies (-20°C) to evaluate residue degradation over time. For example, trans-Deltamethrin in poultry tissues and cottonseed showed <10% degradation after 6 months .

- Environmental Persistence : Use field dissipation studies with fortified soil (e.g., 0.02–2.0 mg/kg) and analyze residues via GC-ECD. Account for hydrolysis at pH 8 in aquatic systems .

Q. What are critical considerations for method validation in multi-residue analyses involving trans-Deltamethrin isomers?

Methodological Answer:

- Isomer Separation : Optimize chromatographic conditions (e.g., GC-MSD with DB-5 columns) to resolve trans-Deltamethrin from cis- and α-R-isomers, ensuring baseline separation (resolution ≥1.5) .

- Matrix Effects : Validate methods across diverse matrices (e.g., grains, milk, fat) to address co-extractive interference. For animal tissues, use SPE cartridges (silica or C18) for cleanup .

Advanced Research Questions

Q. How can researchers resolve contradictions in trans-Deltamethrin recovery rates across studies?

Methodological Answer:

- Root-Cause Analysis : Investigate matrix-specific interactions (e.g., lipid content in animal tissues) and extraction efficiency. For example, low recoveries (73%) in high-fat matrices may require additional cleanup steps .

- Standardization : Adopt harmonized protocols (e.g., EN-CAS Method HRAV-7) and cross-validate with independent labs to minimize inter-study variability .

Q. What advanced techniques address isomer-specific toxicological data gaps for trans-Deltamethrin in regulatory risk assessments?

Methodological Answer:

- Metabolite Profiling : Use LC-MS/MS to quantify trans-Deltamethrin metabolites (e.g., Br2CA) in livestock studies. EFSA mandates inclusion of α-R- and trans-isomers in residue definitions for risk assessment, despite incomplete toxicological profiles .

- Toxicokinetic Studies : Conduct in vitro assays (e.g., hepatocyte metabolism) to compare isomer-specific bioactivation pathways. Current data gaps require extrapolation from cis-Deltamethrin models .

Q. How do regulatory frameworks (e.g., EFSA, EPA) influence method development for trans-Deltamethrin compliance?

Methodological Answer:

- Regulatory Alignment : Ensure methods meet MRL enforcement criteria (e.g., LOQ ≤0.01 mg/kg in EU regulations). For maize and carobs, EFSA prioritizes GC-MSD methods capable of isomer separation .

- Data Requirements : Address unresolved issues such as isomer stability post-harvest. For example, EFSA waived isomer analysis in carobs due to negligible formation under dark storage, but this assumption requires field validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.